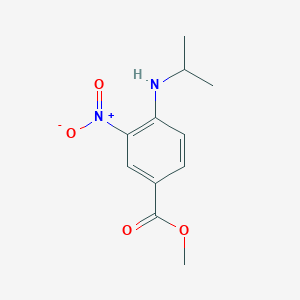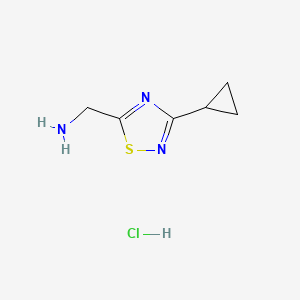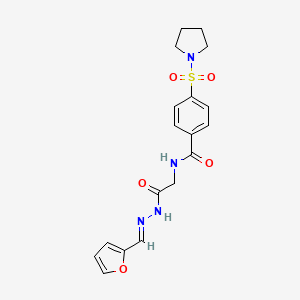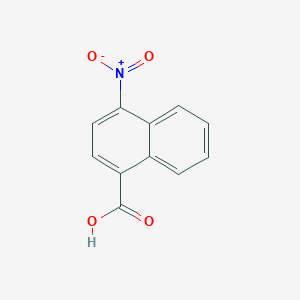![molecular formula C13H19NOS B2440189 2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide CAS No. 1203315-62-1](/img/structure/B2440189.png)
2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "DMTCP" and is a cyclopropyl derivative of the popular drug, ketamine. DMTCP has been found to have unique properties that make it a valuable tool for researchers in various fields.
作用机制
DMTCP is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, DMTCP can produce dissociative anesthesia and alter consciousness. Additionally, DMTCP has been found to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in the regulation of protein synthesis and cell growth.
Biochemical and Physiological Effects:
DMTCP has been found to produce a range of biochemical and physiological effects in animal models. These effects include altered synaptic plasticity, increased neurogenesis, and changes in gene expression. DMTCP has also been found to produce antidepressant effects in animal models, which may be due to its ability to increase the expression of brain-derived neurotrophic factor (BDNF).
实验室实验的优点和局限性
DMTCP has several advantages for use in laboratory experiments. It has a shorter duration of action than ketamine, which allows for more precise timing of experiments. Additionally, DMTCP has fewer side effects than ketamine, which reduces the risk of confounding variables in experiments. However, DMTCP is a relatively new compound and has not been extensively studied in humans, which limits its potential applications.
未来方向
There are several potential future directions for research on DMTCP. One area of interest is its potential use as an antidepressant. DMTCP has been found to produce antidepressant effects in animal models, and further research could explore its potential as a treatment for depression in humans. Additionally, DMTCP's effects on neurogenesis and synaptic plasticity could make it a valuable tool for studying the mechanisms underlying learning and memory. Further research could also explore the potential applications of DMTCP in other scientific fields, such as cancer research and drug addiction.
合成方法
DMTCP can be synthesized through a multi-step process that involves the reaction of cyclopropylmethylamine with thiophene-2-carboxylic acid, followed by the addition of 2,2-dimethylpropanoyl chloride. The resulting compound is then purified through various techniques to yield pure DMTCP.
科学研究应用
DMTCP has been studied for its potential applications in various scientific fields, including neuroscience and pharmacology. This compound has been found to have similar effects to ketamine, such as inducing dissociative anesthesia and producing antidepressant effects. However, DMTCP has been shown to have a shorter duration of action and fewer side effects than ketamine.
属性
IUPAC Name |
2,2-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-12(2,3)11(15)14-9-13(6-7-13)10-5-4-8-16-10/h4-5,8H,6-7,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOKBBRYKBGMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid](/img/structure/B2440107.png)
![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2440109.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2440113.png)



![2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2440119.png)
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440122.png)
![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)



![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B2440129.png)